

The Discovery and Synthesis of PF-04991532: A Hepatoselective Glucokinase Activator

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Compound of Interest

Compound Name: (R)-PF-04991532

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Abstract

PF-04991532, also known as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, is a potent and hepatoselective glucokinase (GK) activator developed by Pfizer for the potential treatment of type 2 diabetes mellitus.[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreas.[5] Systemic activation of glucokinase, however, carries a risk of hypoglycemia due to the stimulation of insulin secretion in the pancreas at low glucose levels.[5] PF-04991532 was designed to selectively target hepatic glucokinase, thereby reducing hyperglycemia with a minimized risk of hypoglycemia.[2][5] This was achieved by engineering the molecule to be a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed in the liver.[2][3] Despite promising preclinical and early clinical findings, the development of PF-04991532 was discontinued.[6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to PF-04991532.

Discovery and Rationale

The discovery of PF-04991532 was driven by the therapeutic potential of glucokinase activation for managing type 2 diabetes. The rationale was to develop a compound that could enhance hepatic glucose uptake and reduce hepatic glucose production without inducing hypoglycemia.[2][5] The key innovation in the design of PF-04991532 was its hepatoselectivity,

which was achieved by designing it as a substrate for liver-specific organic anion-transporting polypeptides (OATP1B1 and OATP1B3), leading to its preferential uptake by hepatocytes.[3][7]

Synthesis of PF-04991532

The chemical synthesis of PF-04991532, with the chemical name (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and CAS number 1215197-37-7, has been reported in the scientific literature, including a publication in the Journal of Medicinal Chemistry and is detailed in patent US 7,977,367.[3][8]

Note: The detailed, step-by-step experimental protocol for the synthesis is extensive and typically found in the supplementary information of publications or the experimental section of patents. Researchers should refer to these primary sources for precise reagent quantities, reaction conditions, and purification methods.

Mechanism of Action

PF-04991532 functions as an allosteric activator of glucokinase.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose, thereby enhancing the rate of glucose phosphorylation. This activation is stereospecific, with the (S)-enantiomer being the active form.[9]

The hepatoselectivity of PF-04991532 is a critical aspect of its design. The molecule is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, leading to its accumulation in the liver.[3][7] This targeted delivery minimizes its effects on pancreatic glucokinase, thereby reducing the risk of hypoglycemia.[5]

In hepatocytes, the activation of glucokinase by PF-04991532 leads to:

- **Increased Glucose Uptake:** Enhanced conversion of glucose to glucose-6-phosphate traps glucose inside the liver cells.[2]
- **Decreased Hepatic Glucose Production:** The increased levels of glucose-6-phosphate allosterically inhibit glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis and glycogenolysis.[2]

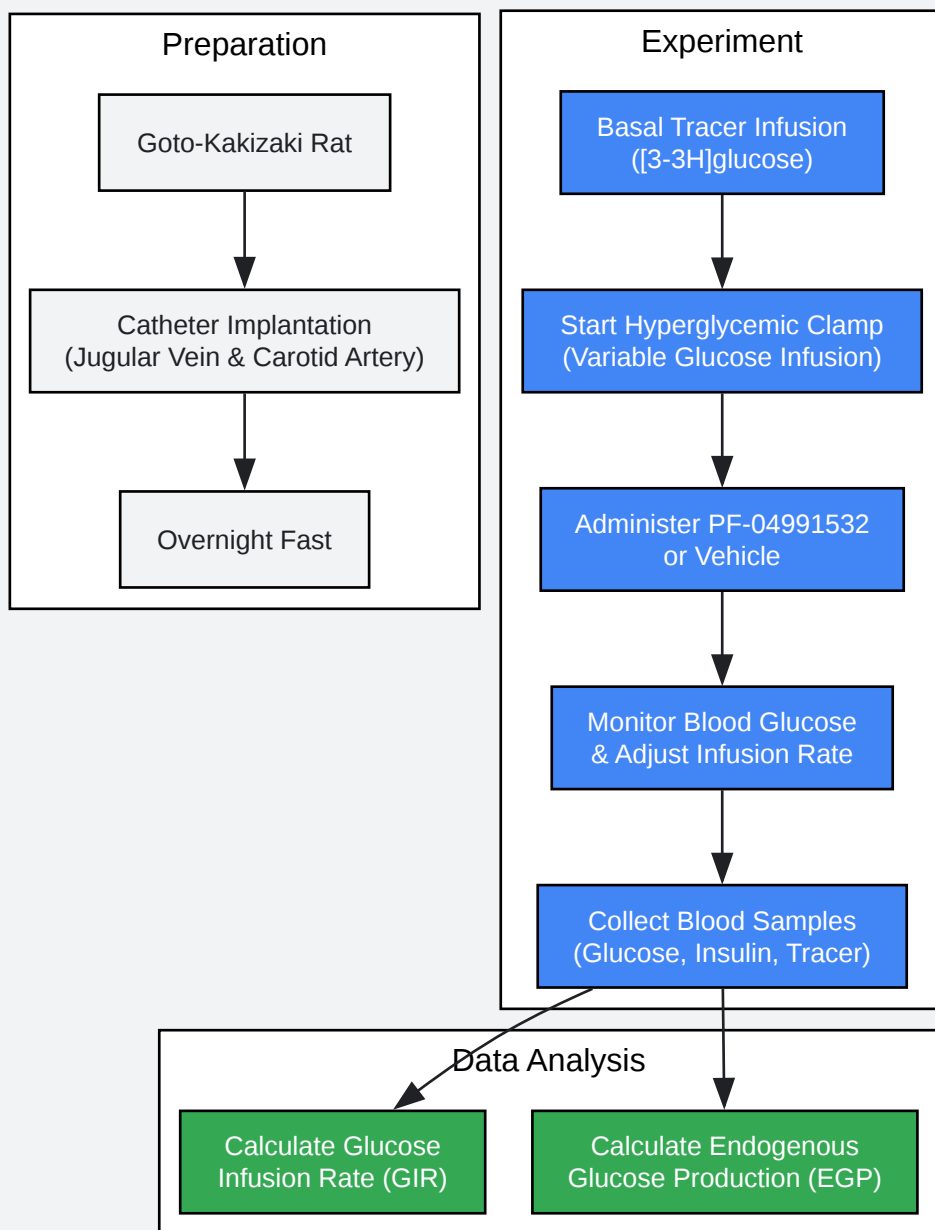
- Induction of ChREBP Target Genes: PF-04991532 has been shown to induce the expression of Carbohydrate Response Element-Binding Protein (ChREBP) target genes, which are involved in glucose and lipid metabolism.[9]

The signaling pathway is illustrated in the diagram below.

Signaling Pathway of PF-04991532 in Hepatocytes



Experimental Workflow: Hyperglycemic Clamp in Goto-Kakizaki Rats

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